![molecular formula C30H38ClN7O7S B6336281 Tos-Gly-Pro-Arg-AMC HCl CAS No. 201860-45-9](/img/structure/B6336281.png)
Tos-Gly-Pro-Arg-AMC HCl
Overview
Description
Tos-Gly-Pro-Arg-AMC HCl (also known as TGPRA-AMC HCl) is a synthetic peptide composed of the amino acids glycine, proline, arginine, and aminocaproic acid (AMC). It is a derivative of the natural peptide, thiorelated peptide, and has been used in scientific research to investigate its biochemical and physiological effects.
Scientific Research Applications
Enzyme Kinetics and Inhibition Studies
Tos-Gly-Pro-Arg-AMC HCl has been utilized in various enzyme kinetics and inhibition studies. For instance, its application in studying the kinetics of prolyl oligopeptidase, a cytosolic serine protease, has been significant. This enzyme is known to hydrolyze small peptides and has pharmaceutical interest due to its inhibitors exhibiting antiamnesic properties. The kinetics of this enzyme have been studied using derivatives of 7-amino-4-methylcoumarin, similar to Tos-Gly-Pro-Arg-AMC HCl, to understand its inhibition mechanism and structure-activity relationships (Venäläinen et al., 2002).
Monitoring Thrombin Activity
The compound has been instrumental in monitoring thrombin activity, particularly in thrombin generation tests (TGT). Research has involved synthesizing a series of peptides, including Tos-Gly-Pro-Arg-AMC HCl, to improve the water solubility and kinetic parameters for thrombin assays. These advancements have helped in the development of more efficient and accurate methods for monitoring thrombin generation in various biological and medical settings (van Berkel et al., 2012).
Application in Protease Activity Studies
Tos-Gly-Pro-Arg-AMC HCl has been used to investigate the specificity and modulation of protease activity in various biological contexts. For example, studies on isopeptidase T utilized peptide-AMC substrates based on ubiquitin's C-termini, which are structurally similar to Tos-Gly-Pro-Arg-AMC HCl. These studies are crucial in understanding the role of proteases in cellular processes and could have implications in drug development and disease treatment (Stein et al., 1995).
Clinical Implications in Coagulation Disorders
This compound has been used in clinical settings, particularly in the study of coagulation disorders. For example, it has been employed in plasma thrombin assays to evaluate coagulation parameters in cases of snake bite envenomation, thereby aiding in the management and treatment of such conditions (Herrmann & Bailey, 1979).
Collagen Stability and Biomolecular Assemblies
Research has also explored the stability of collagen triple-helix peptides containing sequences similar to Tos-Gly-Pro-Arg-AMC HCl. These studies provide insights into the molecular structure and stability of collagen, which is crucial for understanding tissue repair, regeneration, and various pathological conditions (Yang et al., 1997).
properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O7S.ClH/c1-18-7-10-21(11-8-18)45(42,43)34-17-26(38)37-14-4-6-24(37)29(41)36-23(5-3-13-33-30(31)32)28(40)35-20-9-12-22-19(2)15-27(39)44-25(22)16-20;/h7-12,15-16,23-24,34H,3-6,13-14,17H2,1-2H3,(H,35,40)(H,36,41)(H4,31,32,33);1H/t23-,24-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRKKDQGNHCPIE-UKOKCHKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-p-Tosyl-Gly-Pro-Arg 7-amido-4-methylcoumarin hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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